1-(4-Methoxyphenyl)pentan-2-ol
Overview
Description
1-(4-Methoxyphenyl)pentan-2-ol is an organic compound with the molecular formula C12H18O2 It is a secondary alcohol characterized by the presence of a methoxyphenyl group attached to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)pentan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 4-methoxyphenylmagnesium bromide reacts with pentan-2-one under anhydrous conditions to yield the desired alcohol. The reaction typically requires a dry ether solvent and is conducted under an inert atmosphere to prevent moisture interference.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Grignard reactions or alternative methods such as catalytic hydrogenation of corresponding ketones. The choice of method depends on factors like cost, yield, and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products:
Oxidation: 1-(4-Methoxyphenyl)pentan-2-one.
Reduction: 1-(4-Methoxyphenyl)pentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)pentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)pentan-2-ol exerts its effects involves interactions with specific molecular targets. For instance, its potential anti-inflammatory action may be mediated through inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The methoxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)pentan-2-ol: Similar structure but with a hydroxy group instead of a methoxy group.
1-(4-Methylphenyl)pentan-2-ol: Similar structure but with a methyl group instead of a methoxy group.
1-(4-Ethoxyphenyl)pentan-2-ol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: 1-(4-Methoxyphenyl)pentan-2-ol is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and pharmacokinetic properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)pentan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-4-11(13)9-10-5-7-12(14-2)8-6-10/h5-8,11,13H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUXAZRVDHRZSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=C(C=C1)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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